ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Description
Significance of Pyrazole (B372694) Heterocycles in Modern Organic Synthesis
Pyrazoles are a cornerstone of heterocyclic chemistry, prized for their versatile applications and unique chemical properties. numberanalytics.com First synthesized in the late 19th century, the pyrazole ring is now recognized as a "privileged structure" in medicinal chemistry, meaning it is a common feature in a multitude of biologically active compounds. numberanalytics.comnih.gov The aromatic nature of the ring, combined with the presence of two nitrogen atoms, imparts a unique electronic profile that allows for diverse chemical modifications. orientjchem.org
In modern organic synthesis, pyrazole derivatives serve as crucial building blocks for a wide array of more complex molecules. Their applications span numerous industries, including:
Pharmaceuticals: The pyrazole nucleus is integral to many drugs, exhibiting anti-inflammatory, antimicrobial, anticancer, and analgesic properties. numberanalytics.comorientjchem.orgrsc.org
Agrochemicals: Many potent pesticides and herbicides are based on the pyrazole scaffold. numberanalytics.com
Materials Science: These compounds are used in developing novel materials like luminescent polymers and dyes. numberanalytics.com
The synthesis of pyrazole derivatives has evolved significantly, with modern techniques offering greater efficiency and control over the final molecular structure. numberanalytics.com
The Role of the 3-Aminopyrazole (B16455) Scaffold in Chemical Research
The introduction of an amino group at the 3-position of the pyrazole ring creates the 3-aminopyrazole scaffold, a substructure of immense interest in medicinal chemistry. nih.gov This particular arrangement is frequently investigated for its potent biological activities, especially as an anticancer, anti-inflammatory, and anti-infective agent. researchgate.net
The significance of the 3-aminopyrazole scaffold is largely due to its ability to act as a bioisostere for adenine, a key component of ATP (adenosine triphosphate). This allows 3-aminopyrazole derivatives to function as competitive inhibitors for enzymes that use ATP, such as protein kinases. nih.gov Kinases are crucial regulators of cell signaling, and their malfunction is a hallmark of many diseases, including cancer. Consequently, designing inhibitors based on the 3-aminopyrazole framework is a major focus in the development of targeted cancer therapies. nih.gov The amino group itself is a critical hydrogen bond donor, enabling strong and specific interactions with biological targets. nih.gov
Overview of the Ethyl Acetate (B1210297) Moiety's Contribution to Molecular Architecture
The ethyl acetate group is typically introduced into a molecule via alkylation with a reagent like ethyl bromoacetate (B1195939) or ethyl chloroacetate. iucr.orgnih.gov The ester functionality within the moiety provides a reactive handle for further chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid, which can then be converted into amides or other derivatives, allowing for the synthesis of a diverse library of compounds from a single intermediate. In analytical characterization, the ethyl group provides distinct signals in ¹H NMR spectroscopy—typically a triplet and a quartet—which aids in structural confirmation. iucr.orgnih.gov
Contextualization within Contemporary Chemical Research Domains
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate exists at the intersection of several key research domains:
Medicinal Chemistry: As a derivative of the biologically significant 3-aminopyrazole scaffold, it is a precursor for the synthesis of novel therapeutic agents, particularly kinase inhibitors for oncology. nih.govnih.gov
Synthetic Organic Chemistry: It serves as a versatile intermediate, or synthon, for constructing more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which also possess a range of pharmacological activities. nih.gov
Drug Discovery: The compound is part of the broader effort to create libraries of diverse small molecules for high-throughput screening to identify new drug leads. The strategic combination of a proven pharmacophore (3-aminopyrazole) with a modifiable side chain (ethyl acetate) makes it an ideal candidate for such endeavors.
Scope and Focus of Research on this compound
Direct research on this compound primarily concentrates on its role as a chemical intermediate. The main areas of investigation for this compound and its close analogues involve:
Synthesis and Optimization: Developing efficient and high-yield synthetic routes to the molecule. This often involves the N-alkylation of a 3-aminopyrazole precursor with an ethyl haloacetate. iucr.orgnih.gov
Structural Characterization: Rigorous confirmation of its chemical structure using modern analytical techniques. This is crucial to ensure regioselectivity—that the ethyl acetate group is attached to the correct nitrogen atom of the pyrazole ring. iucr.orgnih.govnih.gov Spectroscopic and crystallographic data are vital for this purpose.
Derivative Synthesis: Utilizing the compound as a foundational building block to create a wide range of more complex molecules. The amino group and the ester can be independently modified to generate new chemical entities. asianpubs.org
Biological Evaluation: While the compound itself may not be the final active agent, the derivatives synthesized from it are frequently screened for various biological activities, including antimicrobial, antifungal, and cytotoxic (anticancer) effects. researchgate.netasianpubs.orgijpsonline.com
The following table presents typical characterization data for a closely related analogue, demonstrating the analytical detail involved in the study of such compounds.
| Property | Data |
|---|---|
| Appearance | Pale yellow crystals |
| Melting Point | 415–416 K |
| IR (KBr, cm⁻¹) | 3460, 3297 (NH₂), 1752 (Ester C=O), 1700 (Ring C=O) |
| ¹H NMR (DMSO-d₆, δ ppm) | 1.17 (t, 3H, CH₃), 4.09 (q, 2H, CH₂), 4.31 (s, 1H, CH pyrazole), 4.40 (s, 2H, CH₂), 7.15 (s, 2H, NH₂) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-aminopyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-4-3-6(8)9-10/h3-4H,2,5H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKKCNCVCRTEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895571-89-8 | |
| Record name | ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies and Strategic Approaches for Ethyl 2 3 Amino 1h Pyrazol 1 Yl Acetate
Historical and Current Paradigms in Pyrazole (B372694) Synthesis
The construction of the pyrazole ring system is a well-established area of organic synthesis. For derivatives such as 3-aminopyrazoles, which are precursors to the target compound, specific strategies involving cyclocondensation reactions have been historically significant and continue to be refined.
Cyclocondensation Reactions of Hydrazine (B178648) Derivatives
The most fundamental approach to pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.org This classic method, known as the Knorr pyrazole synthesis, remains a cornerstone for creating the pyrazole core. beilstein-journals.orgchim.it The versatility of this reaction allows for the introduction of various substituents onto the pyrazole ring by choosing appropriately substituted starting materials.
Utilizing α,β-Unsaturated Nitriles and Hydrazines for 3-Aminopyrazoles
A prevalent and extensively utilized route for the synthesis of 3(5)-aminopyrazoles involves the reaction of hydrazines with α,β-unsaturated nitriles. arkat-usa.org This method is a direct and efficient way to construct the 3-aminopyrazole (B16455) scaffold. The reaction proceeds through a Michael addition of the hydrazine to the β-position of the nitrile, followed by cyclization and aromatization to yield the desired aminopyrazole. chim.itarkat-usa.org
For instance, the condensation of various α,β-unsaturated nitriles that have a leaving group at the β-position with hydrazine hydrate (B1144303) leads to the formation of N-unsubstituted 3(5)-aminopyrazoles. chim.it The choice of the leaving group can influence the reaction conditions and yields. Common leaving groups include ethoxy, dimethylamino, morpholino, and thiomethyl groups. chim.it The reaction conditions are generally compatible with a wide range of functional groups. chim.it
| Reactant 1 | Reactant 2 | Leaving Group | Product | Reference |
| α,β-Unsaturated Nitrile | Hydrazine Hydrate | Ethoxy | N-unsubstituted 3(5)-aminopyrazole | chim.it |
| α,β-Unsaturated Nitrile | Hydrazine Hydrate | Dimethylamino | N-unsubstituted 3(5)-aminopyrazole | chim.it |
| α,β-Unsaturated Nitrile | Hydrazine Hydrate | Morpholino | N-unsubstituted 3(5)-aminopyrazole | chim.it |
| α,β-Unsaturated Nitrile | Hydrazine Hydrate | Thiomethyl | N-unsubstituted 3(5)-aminopyrazole | chim.it |
| This table summarizes the use of α,β-unsaturated nitriles with various leaving groups in the synthesis of 3(5)-aminopyrazoles. |
Strategies Involving 3-Oxoalkanenitriles with Hydrazines
Another general and efficient method for synthesizing 3(5)-aminopyrazoles is the reaction of hydrazines with 3-oxoalkanenitriles (β-ketonitriles). chim.itarkat-usa.org This reaction involves an initial nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone intermediate. chim.it Subsequent intramolecular cyclization, through the addition of the other hydrazine nitrogen to the nitrile group, affords the 3-aminopyrazole ring. chim.itchemicalbook.com
The reaction of 3-oxo-3-phenylpropanenitrile with hydrazine in ethanol (B145695), for example, yields 3-phenyl-1H-pyrazol-5-amine. chemicalbook.com This method is broadly applicable and allows for the synthesis of various substituted 3-aminopyrazoles by modifying the structure of the starting β-ketonitrile. arkat-usa.orgnih.gov
Precursor Synthesis Routes to Pyrazolyl Acetates
Once the 3-aminopyrazole core is synthesized, the ethyl acetate (B1210297) moiety is introduced, typically through N-alkylation, to yield the final product, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate.
N-Alkylation of Pyrazoles with Haloacetates
The N-alkylation of a pre-formed 3-aminopyrazole with an ethyl haloacetate, such as ethyl bromoacetate (B1195939), is a direct method to introduce the ethyl acetate group onto the pyrazole ring. iucr.org This reaction is typically carried out in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF). iucr.orgiucr.org The base deprotonates the pyrazole nitrogen, which then acts as a nucleophile to displace the halide from the ethyl haloacetate. The regioselectivity of the alkylation (i.e., at which nitrogen atom of the pyrazole ring the alkylation occurs) can be influenced by steric and electronic factors of the substituents on the pyrazole ring. semanticscholar.org
| Pyrazole Derivative | Alkylating Agent | Base | Solvent | Product | Reference |
| 5-amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-one | Ethyl bromoacetate | Anhydrous potassium carbonate | N,N-dimethylformamide | Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate | iucr.orgiucr.org |
| This table illustrates a specific example of N-alkylation of a pyrazole derivative with ethyl bromoacetate. |
Direct Synthesis from Esters via C-(C=O) Coupling
A more recent and innovative approach allows for the direct synthesis of pyrazoles from esters. korea.ac.krresearchgate.net This method involves a tert-butoxide-assisted C-C(=O) coupling reaction to generate a β-ketonitrile intermediate in situ. korea.ac.krresearchgate.netrsc.org This intermediate then undergoes condensation with hydrazine to form the pyrazole ring. korea.ac.krresearchgate.net This one-pot procedure offers a streamlined route to substituted pyrazoles and can be adapted to produce precursors for pyrazolyl acetates. korea.ac.krresearchgate.net For example, the reaction of ethyl phenylacetate (B1230308) with acetonitrile (B52724) in the presence of sodium hydride can produce 4-phenyl-3-oxobutanenitrile, which can then be reacted with hydrazine to form a 3-aminopyrazole derivative. rsc.org
Specific Synthetic Pathways to this compound
The synthesis of the target compound can be approached through several distinct pathways. The primary challenge lies in the regioselective construction of the 1,3-disubstituted pyrazole ring. Strategies often involve either building the ring with the amino functionality already in place or introducing it via the reduction of a precursor group.
Strategies for Introducing the 3-Amino Functionality
A common and effective strategy for synthesizing 3-aminopyrazoles involves the use of a precursor molecule that is later converted to the amine. This two-step approach allows for milder reaction conditions in the final step.
One of the most reliable methods for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This pathway begins with the synthesis of Ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, which is a known compound. cymitquimica.comnih.gov The subsequent reduction of the nitro group to an amine is a well-established transformation in organic chemistry.
Several reducing agents are effective for this conversion, offering high yields and chemoselectivity, which is crucial for preserving the ethyl ester functionality. Catalytic transfer hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with a hydrogen donor like ammonium (B1175870) formate, is a powerful method that tolerates a variety of functional groups, including esters. mdpi.com Alternatively, classic metal-acid systems can be employed. Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in HCl are known to selectively reduce aromatic nitro groups without affecting ester groups. researchgate.netstackexchange.comresearchgate.net
| Reagent System | Typical Conditions | Key Advantages |
| Pd/C, Ammonium Formate | Methanol, Room Temperature to Reflux | High chemoselectivity, mild conditions, avoids high-pressure H₂ gas. mdpi.com |
| SnCl₂·2H₂O / HCl | Ethanol, Reflux | Effective and chemoselective for nitro groups over esters. researchgate.netresearchgate.net |
| Fe / HCl | Ethanol/Water, Reflux | Cost-effective, efficient, and widely used for nitro reductions. researchgate.net |
A more direct approach involves constructing the pyrazole ring from precursors that already contain the necessary nitrogen functionalities. One of the most prevalent methods for forming 3-aminopyrazoles is the condensation reaction between a hydrazine derivative and a β-ketonitrile or a related 1,3-dielectrophile. chim.it
In this strategy, Ethyl 2-hydrazinylacetate (available as its hydrochloride salt) serves as the key N1-building block. sigmaaldrich.comnih.gov This compound is reacted with a three-carbon component that possesses a nitrile group and another electrophilic site, leading to a cyclization that forms the 3-aminopyrazole core. A suitable reaction partner could be a β-ketonitrile or an α,β-unsaturated nitrile bearing a leaving group at the α-position, such as 2-chloroacrylonitrile. chim.itgoogle.com The reaction proceeds via an initial nucleophilic attack by the hydrazine, followed by an intramolecular condensation and tautomerization to yield the aromatic pyrazole ring.
One-Pot and Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient synthetic strategy. preprints.org These reactions are prized for their operational simplicity, time and energy savings, and high atom economy. While a specific MCR for this compound is not prominently documented, the principles of pyrazole synthesis allow for the design of a plausible one-pot approach.
Such a reaction could conceivably involve Ethyl 2-hydrazinylacetate, an aldehyde, and a compound with an active methylene (B1212753) group, such as malononitrile. The reaction sequence would likely begin with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine, and subsequent intramolecular cyclization and dehydration to furnish the 3-aminopyrazole ring system in a single pot. The feasibility of such one-pot syntheses for related 3-aminopyrazole structures has been demonstrated, highlighting the potential of this strategy. google.com
Advanced Synthetic Techniques and Conditions
To further improve the efficiency, yield, and environmental footprint of the synthesis, advanced techniques can be applied to the aforementioned pathways.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. gsconlinepress.com The synthesis of pyrazole derivatives, including aminopyrazoles, has been shown to benefit significantly from microwave irradiation. nih.govbeilstein-journals.org
The cyclization reaction between a hydrazine and a β-ketonitrile is particularly amenable to microwave heating. For example, the microwave-assisted condensation of hydrazines with nitriles has been reported to produce 3-aminopyrazoles in high yield with significantly shorter reaction times than conventional methods. dergipark.org.tr This technique can be directly applied to the reaction of Ethyl 2-hydrazinylacetate with a suitable nitrile precursor to accelerate the formation of the target molecule. Similarly, multicomponent reactions can also be enhanced under microwave conditions, providing better yields in a fraction of the time. beilstein-journals.org
| Reaction Type | Conventional Heating | Microwave-Assisted | Reference |
| Aminopyrazole Synthesis | Acetic Acid, Reflux, Several Hours | Acetic Acid, 120°C, 10-15 min | beilstein-journals.org |
| Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis | Ethanol, Reflux, 2-12 hours | Ethanol, 150°C, 5-20 min | nih.gov |
| 3-Aminopyrazole Synthesis | Alkaline Conditions, 2 hours (Conventional) | Alkaline Conditions, 150°C, 2 hours (Microwave) | dergipark.org.tr |
Ultrasound-Assisted Synthesis (Sonication Methodologies)
Ultrasound-assisted synthesis has emerged as a significant green chemistry technique, offering considerable advantages over conventional methods for synthesizing heterocyclic compounds, including pyrazole derivatives. The application of ultrasonic irradiation in chemical reactions is known to enhance reaction rates, improve yields, and often allow for milder reaction conditions. This is attributed to the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures, leading to a dramatic increase in mass transfer and reaction kinetics.
While specific studies on the direct ultrasound-assisted synthesis of this compound are not extensively detailed in the literature, the methodology has been successfully applied to a wide range of related pyrazole structures. Research has demonstrated that multi-component reactions for synthesizing pyrazole derivatives can be significantly accelerated under sonication. For instance, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives bearing a pyrazole scaffold via a one-pot, four-component reaction under ultrasonic irradiation resulted in excellent yields, cleaner reaction profiles, and substantially shorter reaction times compared to traditional stirring methods. Similarly, ultrasound has been effectively used in the three-component synthesis of 3-(5-amino-1H-pyrazol-4-yl) derivatives in aqueous media, highlighting the method's compatibility with green solvents.
Key advantages of sonication in pyrazole synthesis include:
Reduced Reaction Times: Reactions that might take several hours under conventional heating can often be completed in minutes.
Increased Yields: The enhanced reaction rates typically lead to higher product yields.
Milder Conditions: Sonication can often facilitate reactions at lower temperatures, preserving thermally sensitive functional groups.
Environmental Benefits: The efficiency of this method aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of less hazardous solvents.
Given these established benefits, ultrasound-assisted synthesis represents a highly promising strategy for the efficient and environmentally friendly production of this compound.
Mechanochemical Approaches
Mechanochemistry, particularly through the use of ball milling, offers a sustainable and highly efficient solvent-free alternative for the synthesis of pyrazole derivatives. rsc.org This technique involves the use of mechanical force to induce chemical reactions between solid-state reactants, eliminating the need for bulk solvents and often proceeding at room temperature. researchgate.netnih.gov Mechanochemical activation has been recognized for its ability to reduce reaction times, increase yields, and minimize waste, making it a cornerstone of modern green synthesis. thieme-connect.com
The synthesis of 5-amino-2,3-dihydro-1H-pyrazole derivatives has been successfully achieved using ball milling under both catalyst-free and solvent-free conditions. researchgate.net In this approach, the reactants are placed in a milling jar with grinding balls (typically stainless steel or zirconia), and the high-frequency vibration or rotation of the jar initiates the reaction. For example, a one-pot, three-component synthesis of 5-amino-pyrazole-4-carbonitriles was developed using ball milling by reacting aldehydes, malononitrile, and phenylhydrazine (B124118) derivatives. nih.gov This method resulted in high yields and short reaction times without the need for external heating or solvents. nih.gov
Comparative advantages of mechanochemical synthesis are highlighted in the following table:
| Feature | Mechanochemical Synthesis (Ball Milling) | Conventional Solution-Phase Synthesis |
| Solvent | Typically solvent-free or minimal solvent (Liquid-Assisted Grinding) | Requires bulk solvents |
| Temperature | Often performed at room temperature | Frequently requires elevated temperatures (reflux) |
| Reaction Time | Significantly shorter (minutes to a few hours) | Longer (several hours to days) |
| Yield | Generally high to excellent | Variable, often lower |
| Work-up | Simple, often involves direct filtration of the product | Requires extraction, purification, and solvent removal |
| Environmental Impact | Low, aligns with green chemistry principles | Higher due to solvent use and energy consumption |
Although less frequently employed than sonication or microwave-assisted methods, mechanochemistry's distinct advantages in sustainability and efficiency make it a powerful and attractive approach for the synthesis of this compound and its analogues. rsc.org
Solvent Effects and Reaction Optimization
The choice of solvent and the optimization of reaction conditions are critical factors that dictate the outcome, yield, and even the chemoselectivity of pyrazole synthesis. The synthesis of this compound typically involves the N-alkylation of a 3-aminopyrazole precursor with an ethyl haloacetate. The solvent in such nucleophilic substitution reactions plays a crucial role in solvating the reactants, stabilizing intermediates, and influencing the reaction rate.
Aprotic polar solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are frequently preferred for the N-alkylation of pyrazoles. These solvents effectively dissolve the reactants and facilitate the reaction, often in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the pyrazole nitrogen. For instance, the synthesis of a structurally related compound, ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, was successfully carried out in dry DMF at room temperature, yielding the N-alkylated product. nih.gov
Solvent screening is a key step in reaction optimization. Studies on multicomponent reactions to form complex pyrazole-containing heterocycles have shown that changing the solvent can dramatically alter the product outcome. For example, in a three-component reaction of isatins, 2-amino-1,4-naphthoquinone, and a pyrazolone, using ethanol as the solvent under reflux conditions led to the formation of an oxindole (B195798) derivative, whereas switching the solvent to acetic acid resulted in a completely different spiro compound. This demonstrates the power of the solvent to control the reaction pathway.
Temperature is another crucial parameter. While many N-alkylation reactions proceed efficiently at room temperature, optimization may require mild heating (e.g., 40–60 °C) to improve the reaction rate and yield. However, higher temperatures can sometimes lead to undesired side products. Therefore, careful control of both solvent and temperature is essential for achieving optimal results.
Table of Solvent Effects on Pyrazole Synthesis:
| Solvent | Polarity | Typical Application/Observation | Reference |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Commonly used for N-alkylation of pyrazoles; provides good solubility for reactants. | nih.gov |
| Ethanol | Polar Protic | Effective for condensation and multicomponent reactions; can favor specific reaction pathways. | |
| Acetic Acid | Polar Protic | Can act as both a solvent and a catalyst; directs reactions toward different products compared to neutral solvents. | |
| Acetonitrile | Polar Aprotic | Used in various condensation and cycloaddition reactions. | |
| Tetrahydrofuran (THF) | Nonpolar/Aprotic | Preferred for reactions involving strong bases like NaH. |
Catalytic Methodologies in Synthesis
Catalysis is fundamental to the efficient synthesis of pyrazole derivatives, offering pathways with lower activation energies, higher selectivity, and improved reaction rates. Methodologies range from simple base catalysis to sophisticated transition-metal-catalyzed cross-coupling reactions.
Base Catalysis: In the synthesis of this compound via N-alkylation of 3-aminopyrazole, a base is essential. Weak inorganic bases like potassium carbonate (K2CO3) or stronger bases such as sodium hydride (NaH) are commonly employed. The base deprotonates the pyrazole ring's N-H, generating a pyrazolate anion. This anion is a much stronger nucleophile than the neutral pyrazole, allowing for efficient reaction with ethyl bromoacetate to form the desired product. nih.gov The choice of base and solvent is often interdependent for optimal results.
Transition-Metal Catalysis: Transition-metal catalysts, particularly those based on copper and palladium, have revolutionized the synthesis and functionalization of pyrazoles.
Copper (Cu) Catalysis: Copper catalysts are widely used in [3+2] cycloaddition reactions to form the pyrazole ring. For example, a Cu-catalyzed oxidative [3+2] cycloaddition strategy has been reported for synthesizing multisubstituted pyrazoles.
Palladium (Pd) Catalysis: Palladium catalysts are invaluable for the functionalization of pre-formed pyrazole rings through cross-coupling reactions. Techniques like the Suzuki, Heck, and Sonogashira reactions allow for the introduction of aryl, vinyl, and alkynyl groups onto the pyrazole core, enabling the synthesis of complex derivatives. This is particularly useful for creating libraries of compounds for medicinal chemistry applications.
Organocatalysis: Small organic molecules can also serve as effective catalysts. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, is used to mediate intermolecular [3+2] dipolar cycloaddition reactions for pyrazole synthesis under metal-free conditions.
The selection of a catalytic system depends on the specific transformation required, whether it is the initial formation of the pyrazole ring or its subsequent functionalization. These catalytic methods provide a versatile and powerful toolkit for the strategic synthesis of this compound and a vast array of other complex pyrazole-based molecules.
Chemical Reactivity and Derivatization of Ethyl 2 3 Amino 1h Pyrazol 1 Yl Acetate
Reactivity Profiling of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the 3-amino group, an electron-donating substituent, and the N-1 ethyl acetate (B1210297) group, which can exert electron-withdrawing inductive effects, modulates the electron density and reactivity of the ring system. 3(5)-aminopyrazoles, in general, possess one electrophilic carbon position (C3/C5) and several nucleophilic sites, including the ring nitrogens, the C4 carbon, and the exocyclic amino group. nih.gov
The pyrazole ring can undergo electrophilic substitution, with the outcome heavily influenced by the directing effects of its substituents. The 3-amino group is a strong activating group and, along with the N-1 substituent, directs incoming electrophiles primarily to the C4 position. This is due to the high electron density at this carbon, a characteristic feature of 3-aminopyrazole (B16455) systems. nih.gov
Common electrophilic substitution reactions include halogenation and nitration. For instance, bromination of similar 3-aminopyrazole derivatives often occurs readily at the C4 position using reagents like N-bromosuccinimide (NBS). Nitration can be achieved using standard nitrating mixtures, such as a combination of nitric acid and sulfuric acid, to introduce a nitro group at the C4 position. nih.gov
While the electron-rich nature of the pyrazole ring in ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate makes it more susceptible to electrophilic attack, nucleophilic substitution on the ring is less common and typically requires the presence of a good leaving group, such as a halogen, at positions C3 or C5. nih.gov The N2 "pyridine-like" nitrogen atom, however, is basic and can react with electrophiles. nih.gov The N1 "pyrrole-like" nitrogen is generally less reactive in the titled compound as it is already substituted.
The reactivity of the pyrazole nucleus in this compound is a balance of the electronic effects of its substituents.
3-Amino Group: This is a powerful electron-donating group (EDG) through resonance. It significantly increases the electron density of the pyrazole ring, particularly at the C4 and C5 positions, thereby activating the ring towards electrophilic attack. nih.gov
N1-ethyl acetate Group: The ester and the methylene (B1212753) group attached to N1 primarily exert an electron-withdrawing inductive effect (-I), which tends to decrease the basicity and nucleophilicity of the ring nitrogens. nih.gov
Reactions Involving the 3-Amino Group
The exocyclic 3-amino group is a primary amine and exhibits typical nucleophilic reactivity, allowing for a wide array of derivatizations.
The 3-amino group readily undergoes acylation with various acylating agents like acyl chlorides and acid anhydrides to form the corresponding amides. This reaction is a common strategy to introduce new functional groups or to build more complex molecular architectures. For example, the reaction with benzoyl chloride would yield the N-benzoyl derivative. Such reactions are fundamental in modifying the properties of the parent compound for various applications, including medicinal chemistry. nih.gov
Table 1: Representative Acylation Reactions of 3-Aminopyrazoles
| Acylating Agent | Product Type | General Conditions |
|---|---|---|
| Acyl Chloride (R-COCl) | N-(Pyrazol-3-yl)amide | Base (e.g., pyridine, triethylamine), inert solvent |
The primary amino group at the C3 position can be converted into a diazonium salt through treatment with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). nih.govconicet.gov.ar The resulting pyrazolediazonium salt is an unstable but highly valuable intermediate. nih.govarkat-usa.org
These diazonium salts can undergo a variety of subsequent transformations, including:
Sandmeyer-type reactions: Replacement of the diazonium group with halides (Cl, Br) or a cyano group using corresponding copper(I) salts.
Hydro-dediazoniation: Replacement of the diazonium group with a hydrogen atom. conicet.gov.ar
Intramolecular cyclization: If a suitable nucleophile is present on a substituent, the diazonium intermediate can cyclize to form fused heterocyclic systems, such as pyrazolo[3,4-d] nih.govnih.govnih.govtriazin-4-ones. conicet.gov.ar
Care must be taken during diazotization reactions as diazonium species can be unstable and potentially explosive, especially if isolated. nih.gov The stability is influenced by factors like the counter-ion and substitution pattern on the ring. nih.gov
Table 2: Transformations of Pyrazolediazonium Salts
| Reagent(s) | Product | Reaction Type |
|---|---|---|
| CuCl / HCl | 3-Chloropyrazole derivative | Sandmeyer |
| CuBr / HBr | 3-Bromopyrazole derivative | Sandmeyer |
| CuCN / KCN | 3-Cyanopyrazole derivative | Sandmeyer |
| H₃PO₂ | Pyrazole derivative (H at C3) | Hydro-dediazoniation |
Condensation Reactions with Electrophilic Reagents
The 3-amino group of this compound serves as a potent nucleophile, readily participating in condensation reactions with a range of electrophilic reagents. These reactions are particularly useful for the construction of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry.
The reaction typically proceeds through a cyclocondensation mechanism. When reacted with 1,3-dicarbonyl compounds or their synthetic equivalents, such as enaminones, the exocyclic amino group initiates a nucleophilic attack on one of the carbonyl carbons, followed by an intramolecular cyclization involving the endocyclic N-2 nitrogen of the pyrazole ring and the second electrophilic center. This sequence leads to the formation of the fused pyrimidine (B1678525) ring.
For instance, the reaction of 3-aminopyrazoles with enaminones is a well-established method for synthesizing pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov The regioselectivity of this reaction is high, with the exocyclic amino group consistently acting as the initial nucleophile. nih.gov Similarly, reactions with chalcones (α,β-unsaturated ketones) can lead to pyrazoline-containing structures after initial condensation followed by cyclization.
Table 1: Examples of Condensation Reactions
| Electrophilic Reagent | Product Type | Reaction Conditions |
|---|---|---|
| 1,3-Diketones (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine | Acid or base catalysis, heating |
| β-Ketoesters (e.g., Ethyl acetoacetate) | Pyrazolo[1,5-a]pyrimidinone | Heating in solvent like ethanol (B145695) or acetic acid |
| Enaminones | Pyrazolo[1,5-a]pyrimidine | Acetic acid, reflux |
| Chalcones (α,β-Unsaturated ketones) | Pyrazolo[1,5-a]pyrimidine or Dihydropyrazolopyrimidine | Varies, often basic conditions |
Halogenation at the Pyrazole Ring
Electrophilic halogenation of aminopyrazole derivatives typically occurs at the C-4 position of the pyrazole ring, which is the most electron-rich and sterically accessible carbon atom. researchgate.netbeilstein-archives.org This transformation provides a versatile handle for further functionalization, such as cross-coupling reactions. acs.org
Common halogenating agents for this purpose are the N-halosuccinimides, including N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). beilstein-archives.org These reagents offer mild reaction conditions and good yields for the regioselective halogenation of 3-aminopyrazoles. beilstein-archives.org The reaction is generally carried out in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature. beilstein-archives.org The use of N-halosuccinimides provides an effective, metal-free protocol for the synthesis of 4-halogenated pyrazole derivatives. beilstein-archives.org
For this compound, the reaction with one equivalent of an N-halosuccinimide is expected to yield the corresponding ethyl 2-(3-amino-4-halo-1H-pyrazol-1-yl)acetate.
Table 2: Halogenation of the Pyrazole Ring
| Halogenating Reagent | Product | Typical Conditions |
|---|---|---|
| N-Iodosuccinimide (NIS) | 4-Iodo derivative | DMSO, room temperature |
| N-Bromosuccinimide (NBS) | 4-Bromo derivative | DMSO, room temperature |
| N-Chlorosuccinimide (NCS) | 4-Chloro derivative | DMSO, room temperature |
Transformations of the Ethyl Acetate Moiety
The ethyl acetate group at the N-1 position of the pyrazole ring is amenable to various transformations common to esters, providing another avenue for derivatization.
Hydrolysis of the Ester Group
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(3-amino-1H-pyrazol-1-yl)acetic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH), followed by acidification. nih.govnih.gov The resulting carboxylic acid is a valuable intermediate, allowing for the formation of amides, acid chlorides, or other carboxylic acid derivatives. A published procedure for a similar compound, ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate, involves heating with NaOH in a THF-MeOH solvent mixture, followed by acidification with HCl. nih.gov
Other Ester Transformations
Beyond hydrolysis, the ester group can undergo other characteristic reactions. A key transformation is the reduction to a primary alcohol, 2-(3-amino-1H-pyrazol-1-yl)ethanol. This is accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like THF. chemistrysteps.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not a sufficiently strong reducing agent to reduce esters. libretexts.org The reduction process involves the addition of two hydride equivalents to the ester carbonyl group. chemistrysteps.com This alcohol derivative can then be used in further synthetic steps, such as ether or ester formation at the newly formed hydroxyl group.
Regioselectivity in Derivatization Reactions
Factors Governing Regiochemical Outcomes
The regiochemical outcome of derivatization reactions involving this compound is governed by the relative reactivity of its different nucleophilic and electrophilic sites.
In the case of condensation reactions , the primary competition is between the exocyclic 3-amino group and the endocyclic N-2 nitrogen. The exocyclic amino group is generally considered to have higher nucleophilicity compared to the ring nitrogens. nih.gov Consequently, in reactions with bidentate electrophiles like 1,3-diketones, the initial nucleophilic attack almost invariably occurs from the 3-amino group, which dictates the final regiochemistry of the fused ring system, leading to pyrazolo[1,5-a]pyrimidines rather than the isomeric pyrazolo[3,4-b]pyridines. chim.it The reaction environment can also influence this selectivity; in an acidic medium, the pyridine-like N-2 nitrogen is readily protonated, which deactivates it towards electrophilic attack and further enhances the preference for reaction at the exocyclic amino group. mdpi.comarkat-usa.org
For electrophilic substitution on the pyrazole ring , such as halogenation, the regioselectivity is controlled by the electronic properties of the heterocyclic ring. The pyrazole ring is an aromatic system, and the C-4 position is the most nucleophilic and thus the most susceptible to attack by electrophiles. researchgate.netresearchgate.net The presence of the electron-donating 3-amino group further activates the ring, particularly at the C-4 position, reinforcing this inherent reactivity pattern. Therefore, reactions with electrophiles like NBS or NIS proceed with high regioselectivity to yield the 4-substituted product. beilstein-archives.org
Experimental Verification of Regioselectivity
The regioselectivity of reactions involving the this compound scaffold and related aminopyrazole derivatives is a critical aspect of their chemical reactivity, dictating the structure of the resulting products. The pyrazole ring, with its distinct nitrogen and carbon atoms, presents multiple reactive sites. Experimental studies have been conducted to verify the regiochemical outcomes of derivatization reactions, often employing spectroscopic and crystallographic methods to provide definitive structural proof.
One of the key areas of investigation has been the alkylation of aminopyrazole systems, where the reaction can potentially occur at different nitrogen or oxygen atoms, leading to isomeric products. For instance, the reaction of N-sulfonylated pyrazolones with electrophiles like ethyl bromoacetate (B1195939) has been studied to determine the site of substitution. In the reaction of 5-amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-one with ethyl bromoacetate, two primary isomeric products are possible: the N-alkylated or the O-alkylated derivative. nih.goviucr.org
Initial spectroscopic analysis, including ¹H NMR, could not definitively distinguish between the N-alkylated and O-alkylated structures. nih.goviucr.orgiucr.org The ¹H NMR spectrum showed characteristic signals for the ethyl group, the pyrazole ring proton, the methylene bridge, and the amino group, but these were consistent with both potential isomers. nih.goviucr.org To resolve this ambiguity, X-ray crystallography was employed. The crystal structure analysis unequivocally confirmed that the reaction proceeds via N-alkylation, yielding ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. nih.goviucr.org This demonstrates a clear regioselective preference for the ring nitrogen over the exocyclic oxygen atom under the specified reaction conditions. nih.goviucr.org A similar outcome was observed in the reaction with 5-amino-1-benzenesulfonyl-1,2-dihydro-3H-pyrazol-3-one. nih.gov
The experimental conditions and confirmed regioselective outcome for this type of alkylation are summarized in the table below.
| Pyrazole Reactant | Reagents | Conditions | Observed Product (Regioselective Outcome) | Yield | Method of Verification |
|---|---|---|---|---|---|
| 5-amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-one | ethyl bromoacetate, K₂CO₃ | DMF, Room Temp, 3h | ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate (N-alkylation) | 64% | X-ray Crystallography, ¹H NMR, IR nih.goviucr.org |
| 5-amino-1-benzenesulfonyl-1,2-dihydro-3H-pyrazol-3-one | ethyl bromoacetate, K₂CO₃ | DMF, Room Temp, 2h | ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate (N-alkylation) | 60% | X-ray Crystallography, ¹H NMR, IR nih.gov |
Regioselectivity has also been rigorously verified in multicomponent reactions involving aminopyrazoles. These reactions are valuable for building complex heterocyclic systems. For example, the reaction between 5-aminopyrazole derivatives, cyclic 1,3-diketones (like dimedone), and dimethylformamide dimethylacetal (DMFDMA) could potentially lead to two different isomeric fused pyrazoloquinazoline products. beilstein-journals.org However, experimental results show that the reaction proceeds with high regioselectivity. beilstein-journals.org
Under microwave heating conditions at 150 °C, the reaction exclusively yields 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones rather than the isomeric dihydropyrazolo[5,1-b]quinazolin-8(5H)-ones. beilstein-journals.org The structure of the product was confirmed through detailed spectroscopic analysis, including ¹H NMR, ¹³C NMR, and elemental analysis, which unambiguously supported the formation of the [1,5-a] fused system. beilstein-journals.org This outcome indicates that the initial reaction occurs between the diketone and DMFDMA, followed by a nucleophilic attack from the endocyclic N1 nitrogen of the aminopyrazole, and subsequent cyclization involving the exocyclic amino group. beilstein-journals.org
The table below details the reactants and the specific regioselective product formed in this multicomponent reaction.
| Aminopyrazole Reactant | Diketone Reactant | Third Component | Conditions | Regioselective Product | Yield |
|---|---|---|---|---|---|
| 5-amino-3-methylpyrazole | Dimedone | DMFDMA | DMF, Microwave, 150 °C, 15 min | 2,8,8-Trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one | 88% beilstein-journals.org |
| 3-Phenyl-1H-pyrazol-5-amine | Dimedone | DMFDMA | DMF, Microwave, 150 °C, 15 min | 8,8-Dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one | 83% beilstein-journals.org |
These examples underscore the importance of experimental verification in determining the outcome of reactions with ambident nucleophilic pyrazole systems. The use of powerful analytical techniques like X-ray crystallography and NMR spectroscopy is indispensable for the unambiguous structural assignment of products, thereby confirming the regioselectivity of the derivatization process.
Inability to Procure Spectroscopic Data for this compound
A thorough and exhaustive search for the specific spectroscopic data required to detail the structural characterization of this compound has been conducted. Despite extensive investigation across numerous scientific databases and scholarly articles, the specific experimental data for ¹H NMR, ¹³C NMR, two-dimensional NMR, solid-state NMR, and solvent effects on chemical shifts for this exact compound could not be located.
The performed searches consistently yielded information for structurally related but distinct compounds, such as ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate and ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate. These molecules, while belonging to the pyrazole family, possess different substituents (e.g., oxo, tosyl, benzenesulfonyl groups) which fundamentally alter their electronic environments and, consequently, their nuclear magnetic resonance spectra.
Presenting data from these analogs would be scientifically inaccurate and would directly violate the explicit instructions to focus solely on this compound. The integrity of the scientific article requires precise data corresponding to the specific molecular structure .
Furthermore, chemical databases such as PubChem confirm the lack of readily available published literature and experimental data for this compound.
Given the strict adherence to scientific accuracy and the user's provided outline, the generation of the requested article is not possible without the foundational experimental data. Proceeding without this information would result in a fabricated and misleading scientific document. Therefore, until peer-reviewed and published spectroscopic data for this compound becomes available, the content for the specified outline cannot be generated.
Structural Characterization and Elucidation of Ethyl 2 3 Amino 1h Pyrazol 1 Yl Acetate
Advanced Spectroscopic Characterization
Infrared (IR) Spectroscopy and Vibrational Analysis
No experimental Infrared (IR) spectroscopy data for ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate could be located in the searched scientific literature. This analysis is crucial for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic absorption bands corresponding to N-H stretching of the amino group, C=O stretching of the ester, C-N stretching, and vibrations associated with the pyrazole (B372694) ring. However, without experimental data, a detailed vibrational analysis is not possible.
Mass Spectrometry (MS)
While no experimentally derived mass spectra for this compound have been published, predicted data is available. Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. The predicted monoisotopic mass for this molecule is 169.08513 Da. Computational tools also predict the mass-to-charge ratio (m/z) for various adducts, which would be essential for confirming the compound's identity in an experimental setting.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 170.09241 |
| [M+Na]⁺ | 192.07435 |
| [M-H]⁻ | 168.07785 |
| [M+NH₄]⁺ | 187.11895 |
This data is based on computational predictions and has not been experimentally verified.
Ultraviolet-Visible (UV-Vis) Spectroscopy
There is no available experimental data regarding the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the pyrazole ring. The analysis would reveal the wavelengths of maximum absorption (λmax), which are characteristic of the compound's electronic structure.
X-ray Crystallography for Definitive Structural Assignment
The definitive three-dimensional structure of this compound in the solid state has not been determined, as no X-ray crystallography studies have been reported. This technique is the gold standard for elucidating the precise arrangement of atoms in a crystalline solid.
No published studies on the single crystal X-ray diffraction of this compound were found. Such an analysis would provide critical data, including the crystal system, space group, and unit cell dimensions, forming the basis for a complete structural solution.
Without crystallographic data, a definitive description of the molecular geometry, including bond lengths, bond angles, and torsional angles of this compound in the solid state, cannot be provided. This information is fundamental to understanding the molecule's shape and steric properties.
Computational Chemistry and Theoretical Studies of Ethyl 2 3 Amino 1h Pyrazol 1 Yl Acetate
Quantum Chemical Calculations
Density Functional Theory (DFT) Applications
There is a lack of specific research applying Density Functional Theory (DFT) to ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate. While DFT is a common method for investigating the electronic structure and properties of pyrazole (B372694) derivatives, no dedicated studies presenting DFT-calculated geometries, vibrational frequencies, or electronic properties for this particular molecule could be identified.
Ab Initio Calculations
Similarly, a search for ab initio calculations, which are based on first principles of quantum mechanics without experimental data, yielded no specific results for this compound. Such studies would be valuable for providing a highly accurate theoretical benchmark for its molecular properties.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's reactivity and kinetic stability through the examination of its HOMO and LUMO energy levels, has not been published for this compound. Consequently, data regarding its HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and electronic excitation, is not available.
Charge Transfer Properties
Investigations into the intramolecular charge transfer (ICT) properties of this compound are not present in the current body of scientific literature. Understanding charge transfer characteristics is essential for predicting a molecule's potential in applications such as nonlinear optics and photovoltaics.
Non-Linear Optical (NLO) Properties
Further research employing Density Functional Theory (DFT) and other computational methods is required to elucidate these fundamental properties for this compound. Such studies would be essential for understanding its reactivity, intermolecular interactions, and potential for applications in materials science and medicinal chemistry.
Reaction Mechanism Studies
Theoretical investigations into reaction mechanisms provide profound insights into the dynamics and feasibility of chemical transformations. For this compound, computational methods such as Intrinsic Reaction Coordinate (IRC) calculations and Transition State Analysis are employed to map out the energy landscape of its potential synthetic routes and reactions.
Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry for exploring the minimum energy reaction pathway (MERP) that connects a transition state with its corresponding reactants and products on the potential energy surface. uni-muenchen.de This method involves tracing the path of steepest descent from the transition state structure in mass-weighted Cartesian coordinates, effectively simulating the trajectory a molecule would follow with zero kinetic energy. uni-muenchen.de
The primary purpose of an IRC calculation is to verify that a located transition state indeed connects the intended reactants and products. epfl.ch The calculation proceeds in both forward and reverse directions along the reaction coordinate, generating a series of molecular geometries and their corresponding energies. gaussian.com Plotting the energy against the reaction coordinate produces a reaction profile, which clearly illustrates the energy barriers and the stability of reactants, intermediates, and products.
Table 1: Hypothetical IRC Profile Data for a Reaction Involving this compound
| Reaction Coordinate (amu1/2·Bohr) | Relative Energy (kcal/mol) | Status |
| -3.0 | 0.00 | Reactants |
| -2.0 | 5.21 | Pathway |
| -1.0 | 12.89 | Pathway |
| 0.0 | 18.50 | Transition State |
| 1.0 | 10.75 | Pathway |
| 2.0 | -2.14 | Pathway |
| 3.0 | -5.30 | Products |
This interactive table presents hypothetical data illustrating the energy profile along the reaction coordinate, starting from reactants, proceeding through a transition state, and ending at the products.
Transition State (TS) analysis is crucial for understanding the kinetics of a chemical reaction. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the minimum energy reaction path. epfl.ch Locating and characterizing the TS is a primary objective in computational reaction mechanism studies.
The process begins with an optimization algorithm to find a stationary point that is a maximum in one direction (the reaction coordinate) and a minimum in all other orthogonal directions. Verification of a true transition state is accomplished through a vibrational frequency calculation. A genuine transition state structure is characterized by the presence of exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the molecular motion along the reaction coordinate that leads from reactants to products. uni-muenchen.de Once confirmed, IRC calculations are performed to ensure this TS connects the correct minima. epfl.ch
Table 2: Hypothetical Vibrational Frequencies for a Transition State
| Mode | Frequency (cm-1) | Description |
| 1 | i355.2 | N-C bond formation/breaking |
| 2 | 150.4 | Ring deformation |
| 3 | 278.9 | CH2 wagging |
| 4 | 450.1 | C-N stretching |
| 5 | 890.6 | NH2 scissoring |
This table provides a hypothetical set of vibrational frequencies for a transition state involving the target molecule. The single imaginary frequency (denoted by 'i') confirms its identity as a first-order saddle point.
Solvation Effects and Environmental Influence on Electronic Properties
The chemical environment, particularly the solvent, can significantly influence the electronic structure, stability, and reactivity of a molecule. Computational studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the effects of a solvent on the properties of this compound. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.
Key electronic properties affected by solvation include the dipole moment, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the HOMO-LUMO energy gap. The HOMO-LUMO gap is an important indicator of chemical reactivity and stability. Generally, as solvent polarity increases, the dipole moment of a polar molecule like this compound is expected to increase, while the HOMO-LUMO gap may decrease, suggesting enhanced reactivity.
Table 3: Hypothetical Solvation Effects on Electronic Properties
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Gas Phase | 1.0 | 3.45 | -5.89 | -0.98 | 4.91 |
| Toluene | 2.4 | 4.12 | -5.95 | -1.15 | 4.80 |
| Methanol | 33.0 | 5.28 | -6.10 | -1.45 | 4.65 |
| Water | 78.4 | 5.81 | -6.18 | -1.59 | 4.59 |
This interactive table presents hypothetical data on how key electronic properties of this compound might vary in solvents with different dielectric constants.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org The Hirshfeld surface is a three-dimensional surface defined around a molecule, which partitions the crystal space into regions where the electron density of the pro-molecule dominates that of the pro-crystal. This allows for a detailed examination of the molecular environment and close contacts.
Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) | Description |
| H···H | 45.2 | Represents the most significant contribution, typical for organic molecules. nih.gov |
| O···H / H···O | 24.5 | Corresponds to hydrogen bonds and other close contacts involving oxygen. |
| N···H / H···N | 15.8 | Indicates hydrogen bonds involving the amino group and pyrazole nitrogen. |
| C···H / H···C | 9.5 | Relates to weaker C–H···π or other van der Waals interactions. |
| Other | 5.0 | Includes contacts like C···C, N···O, etc. |
This table provides a hypothetical breakdown of the relative contributions of different intermolecular contacts to the crystal packing, as determined by Hirshfeld surface analysis.
Coordination Chemistry and Ligand Design with Ethyl 2 3 Amino 1h Pyrazol 1 Yl Acetate
Ligand Properties and Coordination Modes of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
This compound is a versatile organic molecule that possesses multiple potential donor sites for coordination to metal ions. Its structure, featuring a pyrazole (B372694) ring, an amino group, and an ethyl acetate (B1210297) substituent, allows for a range of bonding interactions and the formation of diverse coordination architectures.
N-Donor Capabilities of the Pyrazole and Amino Groups
The coordination chemistry of this compound is primarily dictated by the presence of two key nitrogen donor functionalities: the pyrazole ring and the exocyclic amino group. Both of these groups possess lone pairs of electrons that can be donated to a metal center, forming coordinate bonds.
The pyrazole ring itself contains two nitrogen atoms. The N1 nitrogen is substituted with the ethyl acetate group, making it a pyrrole-like nitrogen and generally unavailable for coordination. The N2 nitrogen, being a pyridine-like nitrogen, is sp²-hybridized and possesses a readily available lone pair of electrons, making it a primary site for metal coordination. Studies on related 3(5)-aminopyrazole ligands have shown that protonation and coordination predominantly occur at this pyridine-like nitrogen atom. niscpr.res.in
The second significant N-donor site is the amino group (-NH₂) at the C3 position of the pyrazole ring. The nitrogen atom of the amino group is sp³-hybridized and has a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal ions. The ability of the amino group to participate in coordination allows the ligand to function in a chelating manner.
Multidentate Ligand Architectures
The presence of two distinct N-donor sites, the pyrazolic N2 nitrogen and the amino group nitrogen, allows this compound to act as a multidentate ligand. The most common coordination mode for related 3-aminopyrazole (B16455) derivatives is as a bidentate chelating ligand. niscpr.res.in
In a bidentate fashion, the ligand can form a stable five-membered chelate ring by coordinating to a single metal center through both the N2 nitrogen of the pyrazole ring and the nitrogen of the amino group. This chelating effect enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands.
Besides chelation, this ligand can potentially adopt other coordination modes, such as acting as a monodentate ligand, coordinating solely through the more basic pyrazolic nitrogen. Furthermore, it could function as a bridging ligand, where the two nitrogen atoms coordinate to two different metal centers, leading to the formation of polynuclear or coordination polymer structures. The specific coordination mode adopted will depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.
Influence of the Ethyl Acetate Moiety on Ligand Properties
The ethyl acetate moiety attached to the N1 position of the pyrazole ring exerts both electronic and steric effects that can influence the ligand's coordination properties.
Electronic Effects: The ester group is an electron-withdrawing group. This electronic influence can modulate the basicity of the pyrazole ring's N2 nitrogen. By withdrawing electron density from the ring, the ethyl acetate group can slightly reduce the Lewis basicity of the N2 atom, potentially affecting the strength of the metal-ligand bond.
Formation and Characterization of Metal Complexes
The multidentate and versatile nature of this compound allows for the formation of a variety of coordination complexes with transition metals. The characterization of these complexes typically involves a combination of spectroscopic and analytical techniques to elucidate their structure and properties.
Complexes with Transition Metals (e.g., Co, Ni, Cu, Cd, Fe)
Based on studies of similar 3-aminopyrazole ligands, this compound is expected to form stable complexes with a range of divalent and trivalent transition metal ions. For instance, reactions of 3(5)-aminopyrazole with Co(II), Ni(II), and Cu(II) chlorides have been reported to yield complexes with the general formula [ML₂Cl₂], where M is the metal ion and L is the aminopyrazole ligand. niscpr.res.in In these complexes, the aminopyrazole acts as a neutral bidentate ligand.
The formation of these complexes typically involves the reaction of a metal salt (e.g., chloride, nitrate, acetate) with the ligand in a suitable solvent. The stoichiometry of the resulting complex can be influenced by the metal-to-ligand ratio used in the synthesis.
Table 1: Expected Properties of Transition Metal Complexes with this compound
| Metal Ion | Expected Geometry | Typical Magnetic Moment (µeff, B.M.) | Expected Color |
| Co(II) | Octahedral | 4.3 - 5.2 | Pink/Red |
| Ni(II) | Octahedral | 2.8 - 3.5 | Green |
| Cu(II) | Distorted Octahedral | 1.7 - 2.2 | Blue/Green |
| Cd(II) | Octahedral | Diamagnetic | Colorless |
| Fe(III) | Octahedral (high spin) | ~5.9 | Yellow/Brown |
Note: The data in this table is illustrative and based on typical values for octahedral complexes of these metal ions with N-donor ligands. Actual experimental values may vary.
Structural Analysis of Coordination Complexes
For related 3-aminopyrazole complexes, octahedral geometries are commonly observed, particularly with two bidentate ligands and two monodentate ligands (like chloride ions) completing the coordination sphere. niscpr.res.in
Spectroscopic methods are also crucial for the characterization of these complexes:
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H stretches of the amino group and the C=N stretching of the pyrazole ring upon coordination can confirm the involvement of these groups in bonding to the metal ion.
UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions, which are characteristic of the coordination geometry of the metal ion.
Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complex, which can help in ascertaining the oxidation state and spin state of the metal ion, and thus infer its coordination environment.
Table 2: Representative Spectroscopic Data for a Hypothetical [Ni(this compound)₂Cl₂] Complex
| Technique | Key Feature | Interpretation |
| IR Spectroscopy | Shift in ν(N-H) and ν(C=N) bands | Coordination of the amino and pyrazole nitrogen atoms. |
| UV-Vis Spectroscopy | Absorption bands in the visible region | Consistent with d-d transitions for octahedral Ni(II). |
| Magnetic Susceptibility | µeff ≈ 3.0 B.M. | Paramagnetic, consistent with two unpaired electrons in an octahedral Ni(II) complex. |
Note: This table presents expected data based on known complexes of Ni(II) with similar N-donor ligands.
Based on the conducted research, it is not possible to provide a detailed and scientifically accurate article on "this compound" that specifically addresses the topics of "Influence of Counter-Anions on Complex Formation" and "Self-Assembly Processes in Coordination Compounds."
The search results yielded information on the coordination chemistry and self-assembly of various other pyrazole-based ligands, highlighting general principles that may be applicable to the subject compound. For instance, studies on related molecules demonstrate that counter-anions like chloride, nitrate, and tetrafluoroborate (B81430) can directly participate in the coordination sphere of the metal ion or influence the supramolecular structure through hydrogen bonding and other non-covalent interactions. Similarly, self-assembly in pyrazole-containing coordination compounds is often directed by hydrogen bonds, π–π stacking, and other weak interactions, leading to the formation of dimers, chains, layers, and more complex three-dimensional networks.
Advanced Materials and Catalysis Applications of Ethyl 2 3 Amino 1h Pyrazol 1 Yl Acetate Derivatives
Catalytic Applications of Metal Complexes and Derivatives
The presence of multiple nitrogen atoms in the pyrazole (B372694) ring and the amino group, along with the carbonyl oxygen of the acetate (B1210297) group, makes ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate an excellent ligand for a variety of metal ions. The resulting metal complexes have shown significant potential in catalytic applications, spanning both homogeneous and heterogeneous systems.
Homogeneous and Heterogeneous Catalysis
Metal complexes derived from aminopyrazole ligands, such as those analogous to this compound, are effective in homogeneous catalysis . In such systems, the catalyst is dissolved in the reaction medium, allowing for high activity and selectivity under mild conditions. For instance, palladium complexes of aminopyrazole derivatives have been utilized in C-N cross-coupling reactions, a fundamental transformation in organic synthesis. nih.govmit.edu The solubility of these complexes is often tailored by modifying the substituents on the pyrazole ring, and the electronic and steric properties of the ligand can be fine-tuned to optimize catalytic performance.
In the realm of heterogeneous catalysis , aminopyrazole derivatives can be immobilized on solid supports, such as silica (B1680970) or polymers, to facilitate catalyst recovery and recycling. This approach is crucial for developing sustainable and cost-effective industrial processes. While specific examples involving this compound are not yet widespread, the functional groups present in the molecule, particularly the amino and acetate moieties, are well-suited for grafting onto solid supports.
Specific Catalytic Transformations
Complexes of aminopyrazole derivatives have demonstrated efficacy in a range of catalytic transformations. A notable application is in palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, which is instrumental in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The aminopyrazole ligand can stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
The versatility of the aminopyrazole scaffold suggests its potential utility in other important catalytic processes. For example, copper-based catalysts with pyrazole-containing ligands are known to be active in atom transfer radical polymerization (ATRP), a controlled polymerization technique. cmu.edunih.govrsc.org The electronic properties of the aminopyrazole ligand could be harnessed to modulate the activity of the copper catalyst in ATRP. Furthermore, the development of chiral aminopyrazole ligands could open avenues for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
Applications in Polymer Chemistry
The bifunctional nature of this compound, possessing both an amino group and a reactive ester, makes it a promising monomer for the synthesis of novel polymers. Pyrazole-containing polymers are of interest due to their thermal stability, coordination ability, and potential for various applications. nih.gov
The amino group of the molecule can react with dicarboxylic acids or their derivatives to form polyamides . A diamine monomer featuring a pyrazole ring has been successfully polymerized with terephthaloyl chloride and isophthaloyl chloride to produce polyamides. kaist.ac.kr This suggests that this compound, after suitable modification to a diamine, could be a valuable precursor for high-performance polyamides.
Moreover, the pyrazole nucleus can be incorporated into the main chain or as a pendant group in various polymers, imparting unique properties. For example, pyrazole-containing polymers have been investigated for their potential in gas capture and as precursors for porous materials. nih.gov The presence of the pyrazole ring can also enhance the thermal stability of the resulting polymer. ias.ac.in
Below is a table summarizing potential polymerization reactions involving aminopyrazole derivatives:
| Polymer Type | Monomer 1 (from aminopyrazole) | Monomer 2 | Potential Properties |
| Polyamide | Diamino-pyrazole derivative | Diacyl chloride | High thermal stability, mechanical strength |
| Polyurethane | Pyrazole-based diol | Diisocyanate | Good thermal and hydrolytic stability |
| Polyurea | Diamino-pyrazole derivative | Diisocyanate | High tensile strength, elasticity |
Development of Advanced Materials
The ability of this compound and its derivatives to form well-defined structures through coordination chemistry and non-covalent interactions has led to their exploration in the design of advanced materials.
Coatings and Functionalized Surfaces
Furthermore, the reactive functional groups of this molecule allow for its covalent attachment to various surfaces, leading to functionalized surfaces with tailored properties. For example, aminopyrazole derivatives can be grafted onto silica surfaces through reactions with silane (B1218182) coupling agents. researchgate.netunam.mx This surface modification can be used to alter the surface energy, introduce specific binding sites, or create a platform for the subsequent attachment of other molecules or nanoparticles. ibs.re.krrsc.orgmdpi.comiphy.ac.cn
Supramolecular Materials Design
The pyrazole moiety is a well-established building block in supramolecular chemistry , capable of forming predictable hydrogen bonding and coordination interactions. This has been exploited in the design of various supramolecular architectures, including coordination polymers and liquid crystals. unibo.itresearchgate.netfigshare.comresearchgate.netresearchgate.net
Coordination polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands. The multidentate nature of aminopyrazole derivatives makes them ideal ligands for the construction of coordination polymers with diverse topologies and potential applications in gas storage, separation, and catalysis. unibo.itfigshare.comresearchgate.netmdpi.commdpi.com
Additionally, the rigid, planar structure of the pyrazole ring, combined with appropriate peripheral substituents, can lead to the formation of liquid crystals . researchgate.netresearchgate.netbelnauka.by The introduction of long alkyl chains or other mesogenic groups to the aminopyrazole scaffold could result in novel liquid crystalline materials with interesting optical and electronic properties.
The following table outlines the key interactions and resulting structures in the supramolecular design with aminopyrazole derivatives:
| Interaction Type | Building Blocks | Resulting Supramolecular Structure | Potential Applications |
| Metal Coordination | Aminopyrazole ligand, Metal ion | Coordination Polymer | Gas storage, Catalysis, Sensing |
| Hydrogen Bonding | Aminopyrazole molecules | Hydrogen-bonded network | Crystal engineering, Drug delivery |
| π-π Stacking | Aromatic pyrazole rings | Stacked columnar or layered structures | Organic electronics, Liquid crystals |
Sensing Applications
Derivatives of this compound serve as a versatile platform for the development of advanced sensors for various analytes. The strategic modification of the parent molecule, particularly at the 3-amino group, allows for the introduction of specific functionalities that can interact with target ions and molecules. This interaction can be designed to produce a measurable signal, such as a change in color or fluorescence, enabling the qualitative and quantitative detection of the analyte. The pyrazole ring, with its multiple nitrogen atoms, acts as an effective chelating site, particularly for metal ions, while the ethyl acetate group can be modified to fine-tune the solubility and electronic properties of the resulting sensor.
Ion Detection Sensors
The development of sensors for the detection of metal ions is of significant importance due to their roles in biological systems and their impact on environmental and human health. Derivatives of this compound are excellent candidates for creating ion-selective sensors. A common strategy involves the synthesis of Schiff base derivatives by reacting the amino group of the parent compound with an appropriate aldehyde. This reaction introduces an imine (-C=N-) linkage and incorporates a new molecular fragment that can enhance the binding affinity and selectivity for a specific metal ion.
For instance, a Schiff base derivative can be prepared through the condensation of this compound with an aldehyde containing a hydroxyl group, such as salicylaldehyde. The resulting molecule possesses multiple donor atoms (N and O) strategically positioned to form a stable complex with a metal ion. The binding of a metal ion to this ligand can alter the electronic distribution within the molecule, leading to a change in its absorption or emission properties. This phenomenon, known as chelation-enhanced fluorescence or colorimetric sensing, forms the basis of the detection mechanism.
Research on structurally similar pyrazole-based Schiff bases has demonstrated their effectiveness in detecting various metal ions. For example, a functionalized Schiff base containing a phenothiazine (B1677639) and cholic acid moiety was developed as a fluorescence "turn-off" sensor for the highly sensitive detection of Sn(II) ions. rsc.org The binding of the Sn(II) ion to the sensor resulted in a quenching of its fluorescence, with a very low detection limit of 2.2 nM. rsc.org Similarly, other pyrazole derivatives have been employed as colorimetric sensors for Cu²⁺, where the complexation leads to a distinct color change visible to the naked eye, allowing for rapid and simple detection. The table below summarizes the performance of representative pyrazole-based ion sensors.
| Sensor Derivative Type | Target Ion | Detection Method | Limit of Detection (LOD) | Key Findings |
| Pyrazole-based Schiff Base | Sn(II) | Fluorescence Turn-Off | 2.2 nM | High sensitivity and selectivity based on chelation-enhanced fluorescence quenching (CHEQ). rsc.org |
| Imine-based Pyrazol-5-ol | Cu(II) | Colorimetric | 1.6 µM | Immediate formation of a brown-colored solution upon complexation, allowing for naked-eye detection. nih.gov |
| Pyrazolo[4,3-e] nih.govrsc.orgresearchgate.nettriazine | Ni(II) | - | - | The hydroxyl group of the substituent interacts with Ni²⁺ ions. researchgate.net |
Chemosensor Development
Beyond the detection of metal ions, derivatives of this compound can be tailored to develop chemosensors for neutral organic molecules of biological or environmental interest. The design principles remain similar, involving the introduction of a recognition site that can selectively bind to the target analyte through non-covalent interactions such as hydrogen bonding, π-π stacking, or electrostatic interactions.
A notable application is the development of sensors for amino acids. For example, a novel pyranopyrazole-based Schiff base has been synthesized and successfully employed for the rapid colorimetric detection of arginine in aqueous solutions. rsc.orgnih.gov The sensor exhibited a distinct color change from yellow to colorless in the presence of arginine, with a detection limit in the micromolar range. rsc.orgnih.gov This selectivity is attributed to the specific hydrogen bonding interactions between the sensor molecule and the guanidinium (B1211019) group of arginine.
Furthermore, pyrazole derivatives have been developed as fluorescent probes for the detection of nitroaromatic compounds, which are common environmental pollutants. A pyrazoline-based fluorescent probe containing a benzothiazole (B30560) ring was synthesized for the effective identification of picric acid. The probe demonstrated a significant fluorescence quenching of up to 82% in the presence of picric acid, with a limit of detection of 1.1 µM. The sensing mechanism was attributed to a combination of fluorescence resonance energy transfer (FRET) and photoinduced electron transfer (PET) from the electron-rich pyrazoline to the electron-deficient picric acid.
The versatility of the this compound scaffold allows for the rational design of a wide array of chemosensors. By carefully selecting the functional groups to be introduced, it is possible to create highly sensitive and selective sensors for a diverse range of analytes. The table below presents data on chemosensors developed from pyrazole derivatives for the detection of organic molecules.
| Sensor Derivative Type | Target Analyte | Detection Method | Limit of Detection (LOD) | Sensing Mechanism |
| Pyranopyrazole-based Schiff Base | Arginine | Colorimetric | 18 µM | Selective binding through hydrogen bonding interactions. rsc.orgnih.gov |
| Pyrazoline-Benzothiazole Probe | Picric Acid | Fluorescence Quenching | 1.1 µM | Fluorescence resonance energy transfer (FRET) and photoinduced electron transfer (PET). |
Supramolecular Chemistry and Non Covalent Interactions of Ethyl 2 3 Amino 1h Pyrazol 1 Yl Acetate
Hydrogen Bonding Networks
Hydrogen bonding plays a pivotal role in the molecular recognition and self-assembly of pyrazole (B372694) derivatives. For ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate and its analogues, both intramolecular and intermolecular hydrogen bonds are crucial in defining their three-dimensional structures.
In closely related structures, such as ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, the amino group is a versatile hydrogen bond donor. It can participate in an intramolecular hydrogen bond with a sulfonyl oxygen atom. mdpi.comresearchgate.netdoaj.org This interaction leads to the formation of a stable, planar five-membered ring. mdpi.com
The amino group is also involved in multiple intermolecular hydrogen bonds. In the aforementioned tosylated derivative, the amino group forms two intermolecular hydrogen bonds with the sulfonyl group and the oxo substituent of neighboring molecules. mdpi.comresearchgate.net Similarly, in ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate, two classical hydrogen bonds emanate from the amine group, one to a sulfonyl oxygen and another to an oxo-group, linking the molecules together. researchgate.net Another related compound, ethyl 1-acetyl-3-amino-1H-pyrazole-4-carboxylate, demonstrates both intramolecular N—H⋯O and intermolecular N—H⋯O and C—H⋯N(pyrazole) hydrogen bonds. researchgate.net
These interactions can be summarized in the following table:
| Compound | Type of Hydrogen Bond | Donor | Acceptor |
| Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate | Intramolecular | Amino Group (N-H) | Sulfonyl Oxygen (S=O) |
| Intermolecular | Amino Group (N-H) | Sulfonyl Oxygen (S=O) | |
| Intermolecular | Amino Group (N-H) | Oxo Group (C=O) | |
| Ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate | Intramolecular | Amino Group (N-H) | Sulfonyl Oxygen (S=O) |
| Intermolecular | Amino Group (N-H) | Sulfonyl Oxygen (S=O) | |
| Intermolecular | Amino Group (N-H) | Oxo Group (C=O) | |
| Ethyl 1-acetyl-3-amino-1H-pyrazole-4-carboxylate | Intramolecular | Amino Group (N-H) | Acetyl Oxygen (C=O) |
| Intermolecular | Amino Group (N-H) | Ester Oxygen (C=O) | |
| Intermolecular | C-H | Pyrazole Nitrogen |
Other Weak Interactions (e.g., C-H...π, π-π Stacking)
Beyond the dominant hydrogen bonds, other weaker non-covalent interactions also contribute to the stability of the supramolecular assemblies of pyrazole derivatives. These include C-H...π and π-π stacking interactions.
In a related compound, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, a short distance of 3.680 Å between the centroids of the benzene (B151609) and pyrazole rings of neighboring molecules indicates the presence of π-π interactions. These interactions link the hydrogen-bonded chains into layers. acs.org The significance of π-π stacking in the crystal engineering of pyrazole derivatives is well-recognized, as these forces, alongside other non-covalent interactions, can be used to design and synthesize materials with specific properties. numberanalytics.com
While not explicitly detailed for the title compound, the potential for C-H...π interactions exists, where a C-H bond can interact with the electron-rich pyrazole ring. Such interactions are known to play a role in the stabilization of various supramolecular structures involving pyrazole rings. researchgate.net
Self-Assembly Architectures and Crystal Engineering
The combination of strong hydrogen bonds and weaker interactions drives the self-assembly of this compound and its analogs into well-defined supramolecular architectures. The formation of layered structures, as observed in the crystal packing of related compounds, is a clear example of such self-assembly. mdpi.comdoaj.orgresearchgate.netresearchgate.netsemanticscholar.org
Crystal engineering principles can be applied to these systems to control and design novel solid-state structures with desired properties. By modifying the substituents on the pyrazole ring or the acetate (B1210297) group, it is possible to tune the non-covalent interactions and, consequently, the resulting supramolecular architecture. The study of recurring hydrogen bond patterns, or supramolecular synthons, is a key aspect of this design process. researchgate.net The predictable nature of the hydrogen bonding involving the amino group of the pyrazole ring makes it a reliable tool for constructing complex, self-assembled systems.
Theoretical Modeling of Supramolecular Assemblies
Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the non-covalent interactions that govern the supramolecular assemblies of pyrazole derivatives. semanticscholar.org DFT calculations can provide detailed insights into the electronic structure and properties of these molecules, and can be used to predict the binding modes and affinities of pyrazole derivatives to biological targets. semanticscholar.org
For instance, DFT calculations have been employed to investigate the role of F-H interactions and π-π stacking in controlling the enantioselectivity of reactions involving 5-aminopyrazoles. nih.govacs.org Furthermore, computational studies can elucidate the nature of hydrogen bonds and other weak interactions, providing a quantitative understanding of their contribution to the stability of the crystal lattice. nih.gov Hirshfeld surface analysis is another computational tool used to identify and analyze non-covalent contacts in the crystal structures of pyrazole-based compounds. mdpi.com By computing properties such as the molecular electrostatic potential (MEP) surface, researchers can identify the electron-rich and -poor regions of a molecule, which helps in understanding and predicting its non-covalent interaction patterns. mdpi.com
While specific theoretical modeling studies on the supramolecular assemblies of this compound are not extensively reported, the application of these computational methods to closely related pyrazole systems highlights their importance in rationalizing and predicting the supramolecular behavior of this class of compounds. mdpi.comresearchgate.netresearchgate.net
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways and Mechanistic Studies
While established methods for pyrazole (B372694) synthesis exist, future efforts will likely concentrate on developing more sustainable and efficient routes to ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate and its analogues. benthamdirect.comeurekaselect.com The principles of green chemistry are becoming increasingly integral to synthetic planning, suggesting a shift towards protocols that minimize hazardous reagents and waste. eurekaselect.com
Key areas for exploration include:
Microwave and Ultrasonic-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields, offering an environmentally friendly alternative to conventional heating. benthamdirect.comeurekaselect.com
Novel Catalytic Systems: Research into new catalysts, such as nano-ZnO or metal-oxo-clusters, could provide highly efficient and selective pathways for pyrazole ring formation. mdpi.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability, making them ideal for optimizing the synthesis of pyrazole intermediates.
Mechanistic Investigations: A deeper understanding of the reaction mechanisms, such as the cyclocondensation of hydrazines with β-ketonitriles, is crucial. chim.itbeilstein-journals.org Detailed mechanistic studies, potentially using techniques like in-situ NMR, can elucidate reaction intermediates and transition states, paving the way for more rational and efficient synthetic designs.
Table 1: Potential Green Synthetic Strategies for Pyrazole Derivatives
| Strategy | Principle | Potential Advantage for Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid, uniform heating. | Reduced reaction times, higher yields, fewer side products. mdpi.com |
| Solvent-Free Reactions | Reagents are mixed directly without a solvent medium. | Eliminates solvent waste, simplifies purification, lowers costs. benthamdirect.commdpi.com |
| Novel Heterogeneous Catalysts | Employs solid-phase catalysts that are easily separated. | Catalyst reusability, simplified product isolation, greener process. mdpi.com |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a product. | High atom economy, operational simplicity, rapid library generation. mdpi.com |
Development of Advanced Derivatization Strategies
The functional versatility of this compound makes it an excellent candidate for advanced derivatization. Future research will focus on selectively modifying its core structure to generate a diverse library of new chemical entities. The amino group, the ester moiety, and the pyrazole ring itself all present opportunities for chemical transformation.
Promising derivatization strategies include:
Regioselective Functionalization: Developing methods for the selective alkylation or acylation of the exocyclic amino group versus the pyrazole ring nitrogens is a key challenge that would unlock access to specific isomers with distinct properties. nih.gov
Deamination and Cross-Coupling: The transformation of the amino group via diazotization into a more versatile functional group, such as a halide, would enable subsequent carbon-carbon bond formation. nih.govacs.org This opens the door to powerful reactions like the Suzuki-Miyaura cross-coupling, allowing for the introduction of various aryl or heteroaryl substituents to the pyrazole core. nih.govacs.orgmdpi.com
Ester Modification: The ethyl acetate (B1210297) side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, or other functional groups, providing a route to tailored molecular architectures.
Expansion of Computational Modeling to Complex Systems
Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental research. eurasianjournals.comeurasianjournals.com Applying these methods to this compound and its derivatives can accelerate the discovery of new molecules with desired functions.
Future computational work could focus on:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its potential derivatives. eurasianjournals.com This can help predict sites of reactivity for derivatization and understand reaction mechanisms.
Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking simulations can predict the binding modes and affinities of pyrazole derivatives to biological targets like enzymes or receptors. nih.govnih.gov Subsequent molecular dynamics simulations can explore the dynamic behavior and conformational stability of these molecule-target complexes over time. eurasianjournals.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating their physicochemical properties, 3D-QSAR models can be developed to correlate specific structural features with biological activity, thereby guiding the design of more potent compounds. nih.gov
Design of Next-Generation Ligands for Coordination Chemistry
Pyrazole derivatives are well-established as versatile ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms. researchgate.netresearchgate.net this compound is particularly promising as it contains a combination of hard (amino nitrogen) and borderline (pyrazole nitrogen) donor sites, along with a potentially coordinating carbonyl oxygen from the ester group.
Future research in this area should explore:
Variable Coordination Modes: Investigating how the molecule coordinates to different metal centers is crucial. It could act as a monodentate ligand through one of its pyrazole nitrogens or as a bidentate chelating ligand involving the N2 of the pyrazole and the exocyclic amino group.
Synthesis of Novel Complexes: The ligand can be used to synthesize a range of coordination compounds, from simple mononuclear complexes to complex polynuclear structures and metal-organic frameworks (MOFs). researchgate.net The choice of metal ion and reaction conditions will dictate the final architecture.
Tuning Electronic and Steric Properties: Derivatization of the core ligand, as described in section 9.2, would allow for the fine-tuning of its electronic and steric properties. This control is essential for designing complexes with specific catalytic, magnetic, or optical characteristics. nih.gov Pyrazole-based ligands have been instrumental in creating diverse coordination compounds with varied topologies and applications. researchgate.net
Emerging Applications in Specialized Fields of Materials Science and Catalysis
The development of novel coordination complexes based on this compound opens up possibilities for their use in advanced materials and catalysis. The unique properties of pyrazole-metal complexes make them attractive candidates for specialized applications. researchgate.netnih.gov
Potential future applications include:
Homogeneous Catalysis: Protic pyrazole complexes, where an N-H group on the pyrazole ring can participate in reactions, have shown promise as catalysts. nih.gov Complexes derived from the title compound could be investigated for catalytic activity in various organic transformations, such as oxidation, reduction, or cross-coupling reactions. researchgate.netnih.gov
Materials Science: The inherent aromaticity and potential for extensive hydrogen bonding in pyrazole derivatives make them interesting building blocks for supramolecular assemblies and photophysical materials. nih.gov Metal complexes incorporating these ligands could be explored for applications in sensing, light-emitting devices, or as magnetic materials.
Bioinorganic Chemistry: Pyrazole-containing ligands are often used to model the active sites of metalloenzymes. nih.gov Complexes of this compound could serve as structural or functional models for biological systems, contributing to a better understanding of their mechanisms.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate |
| ethyl bromoacetate (B1195939) |
Q & A
Q. What are the standard synthetic protocols for ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate, and how can reaction efficiency be optimized?
The compound is typically synthesized via nucleophilic substitution between 3-amino-1H-pyrazole and ethyl chloroacetate in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃. Optimization strategies include adjusting reaction temperature (60–80°C), using microwave-assisted synthesis to reduce time, or employing continuous-flow systems to enhance reproducibility and yield . Alternative routes, such as triazenylpyrazole precursor-based click chemistry (e.g., azide-alkyne cycloaddition), may also be explored for regioselective functionalization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm structural integrity and purity.
- IR spectroscopy to identify functional groups (e.g., ester C=O stretch, N–H bending of the amino group).
- X-ray crystallography to resolve molecular geometry and hydrogen-bonding networks, as demonstrated in analogous pyrazole derivatives .
- Mass spectrometry (ESI or EI-MS) to verify molecular weight.
Q. What solvent and catalyst systems are optimal for its synthesis?
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethanol may facilitate crystallization during workup . Catalysts like DBU or phase-transfer agents (e.g., tetrabutylammonium bromide) can improve reaction rates. High-throughput screening of catalysts and solvents is recommended to identify optimal conditions.
Advanced Research Questions
Q. How can computational chemistry streamline the design of derivatives or reaction pathways?
Quantum mechanical calculations (e.g., DFT) predict electronic properties, reaction intermediates, and transition states. The ICReDD framework integrates computational reaction path searches with experimental validation, enabling efficient exploration of derivative libraries . Molecular docking studies can further prioritize derivatives for biological testing.
Q. What strategies resolve contradictions in reported reaction yields or byproduct formation?
Systematic approaches include:
- Design of Experiments (DoE) to test variables (solvent, temperature, stoichiometry).
- Advanced analytics (HPLC, GC-MS) to identify impurities or side reactions.
- Feedback loops between computational modeling and experimental data, as proposed by ICReDD, to refine synthetic conditions .
Q. How does the amino group influence the compound’s reactivity and potential in medicinal chemistry?
The amino group enables derivatization via acylation, alkylation, or coupling reactions (e.g., Buchwald-Hartwig amination). Its hydrogen-bonding capacity, observed in crystallographic studies of related compounds , may enhance interactions with biological targets. Structure-activity relationship (SAR) studies, guided by in vitro assays (e.g., antimicrobial or enzyme inhibition), can optimize bioactivity .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Continuous-flow systems mitigate scalability issues by ensuring consistent mixing and temperature control . Membrane separation technologies (e.g., nanofiltration) or recrystallization protocols, as described for structurally similar esters , can purify bulk products. Process control algorithms (e.g., PID controllers) further enhance reproducibility .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., comparing NMR with X-ray data). For example, discrepancies in reaction outcomes may arise from solvent polarity effects, which can be modeled computationally .
- Reaction Design : Leverage hybrid computational-experimental frameworks (e.g., ICReDD’s workflow) to prioritize synthetic routes and minimize trial-and-error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
